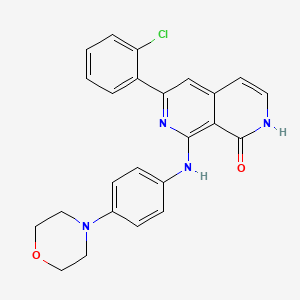
6-(2-chlorophenyl)-8-(4-morpholin-4-ylanilino)-2H-2,7-naphthyridin-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Compound “US8546370, 102” is a novel class of 2,7-naphthyridin derivatives. It is primarily known for its role as a kinase inhibitor, specifically targeting enzymes such as Syk, ZAP70, KDR, FMS, FLT3, c-Kit, RET, TrkA, TrkB, TrkC-GR-1R, Alk, and c-FMS . These enzymes are crucial in various cellular processes, including cell growth, differentiation, and apoptosis. The compound has shown potential in treating diseases associated with abnormal or deregulated kinase activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,7-naphthyridin derivatives involves multiple steps, including the formation of the naphthyridin core and subsequent functionalization. The reaction conditions typically involve the use of specific reagents and catalysts to achieve the desired chemical transformations .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, purification, and quality control to meet industry standards .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, which may involve the addition of oxygen or the removal of hydrogen.
Reduction: Reduction reactions may involve the addition of hydrogen or the removal of oxygen.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution Reagents: Substitution reactions may involve reagents such as halogens or nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
Scientific Research Applications
Chemistry: The compound is used in chemical research to study kinase inhibition and its effects on various biochemical pathways .
Biology: In biological research, the compound is used to investigate the role of kinases in cellular processes and to develop potential therapeutic agents for diseases such as cancer .
Industry: In the industrial sector, the compound may be used in the production of pharmaceuticals and other chemical products .
Mechanism of Action
The compound exerts its effects by inhibiting the activity of specific kinases. It binds to the active site of the kinase enzyme, preventing the phosphorylation of target proteins. This inhibition disrupts the signaling pathways involved in cell growth, differentiation, and apoptosis, leading to the therapeutic effects observed in various diseases .
Comparison with Similar Compounds
Pyrimidine-5-carboxamide derivatives: These compounds also act as kinase inhibitors and share structural similarities with 2,7-naphthyridin derivatives.
Quinazoline derivatives: Another class of kinase inhibitors with similar mechanisms of action.
Uniqueness: The uniqueness of compound “US8546370, 102” lies in its specific structure and the range of kinases it can inhibit. This broad spectrum of activity makes it a valuable tool in both research and therapeutic applications .
Properties
Molecular Formula |
C24H21ClN4O2 |
|---|---|
Molecular Weight |
432.9 g/mol |
IUPAC Name |
6-(2-chlorophenyl)-8-(4-morpholin-4-ylanilino)-2H-2,7-naphthyridin-1-one |
InChI |
InChI=1S/C24H21ClN4O2/c25-20-4-2-1-3-19(20)21-15-16-9-10-26-24(30)22(16)23(28-21)27-17-5-7-18(8-6-17)29-11-13-31-14-12-29/h1-10,15H,11-14H2,(H,26,30)(H,27,28) |
InChI Key |
BMPOWIIBXCMAFL-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)NC3=C4C(=CC(=N3)C5=CC=CC=C5Cl)C=CNC4=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















